1H-Benzimidazol-2-amine, 7-chloro-1-methyl-

PRMT5 Fragment-Based Lead Discovery Binding Affinity

1H-Benzimidazol-2-amine, 7-chloro-1-methyl- (CAS 945021-15-8) is a small-molecule benzimidazole derivative (C8H8ClN3, MW 181.62) that serves as a validated fragment hit in structure-based drug discovery campaigns. Its core scaffold and specific substitution pattern (7-chloro, 1-methyl) enable favorable physicochemical properties (cLogP 1.7) and a defined binding mode within the PRMT5/MTA complex, as confirmed by X-ray crystallography (PDB: 8CTB).

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
CAS No. 945021-15-8
Cat. No. B1452692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazol-2-amine, 7-chloro-1-methyl-
CAS945021-15-8
Molecular FormulaC8H8ClN3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2Cl)N=C1N
InChIInChI=1S/C8H8ClN3/c1-12-7-5(9)3-2-4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11)
InChIKeySXLPXHZFEJYXBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazol-2-amine, 7-chloro-1-methyl- (CAS 945021-15-8): Core Fragment and Scaffold for Targeted Lead Discovery


1H-Benzimidazol-2-amine, 7-chloro-1-methyl- (CAS 945021-15-8) is a small-molecule benzimidazole derivative (C8H8ClN3, MW 181.62) that serves as a validated fragment hit in structure-based drug discovery campaigns [1]. Its core scaffold and specific substitution pattern (7-chloro, 1-methyl) enable favorable physicochemical properties (cLogP 1.7) and a defined binding mode within the PRMT5/MTA complex, as confirmed by X-ray crystallography (PDB: 8CTB) [2][3]. Unlike broad-spectrum benzimidazole analogs, this compound exhibits a specific, albeit moderate, binding affinity (KD = 12.0 μM) to the PRMT5/MTA complex, positioning it as a strategic starting point for fragment elaboration rather than a final therapeutic candidate [2].

Why Generic Substitution Fails for 1H-Benzimidazol-2-amine, 7-chloro-1-methyl- in Fragment-Based Lead Discovery


The 7-chloro-1-methyl substitution pattern on the 1H-benzimidazol-2-amine core is not arbitrary; it directly dictates the compound's binding mode and physicochemical properties within the PRMT5/MTA complex [1]. Fragment-based lead discovery (FBLD) relies on high-resolution structural data to guide optimization, and the X-ray co-crystal structure (PDB: 8CTB) confirms that this specific analog occupies a precise pocket [2]. Substituting this compound with a different benzimidazole derivative (e.g., a regioisomer with a chloro at position 4 or an analog lacking the N1-methyl group) would alter the vector of growth and ligand efficiency, invalidating the established structure-activity relationship (SAR) and rendering any subsequent elaboration efforts based on this scaffold ineffective [3].

Quantitative Evidence Guide for 1H-Benzimidazol-2-amine, 7-chloro-1-methyl-: Comparator-Driven Differentiation in PRMT5/MTA Targeting


PRMT5/MTA Binding Affinity (KD): Head-to-Head Comparison of Fragment Hits

In a direct head-to-head comparison of five fragment hits identified from an SPR screen against the PRMT5/MTA complex, 1H-Benzimidazol-2-amine, 7-chloro-1-methyl- (Fragment 3) exhibited a binding affinity (KD) of 12.0 μM [1]. This affinity is 62-fold weaker than the most potent fragment hit (Fragment 1, KD = 0.74 μM) but is 5.2-fold stronger than Fragment 4 (KD = 62.0 μM) and 4.4-fold stronger than Fragment 5 (KD = 53.0 μM) [1].

PRMT5 Fragment-Based Lead Discovery Binding Affinity

Ligand Efficiency and Physicochemical Profile: Differentiation from In-Class Analogs

The compound demonstrates a ligand efficiency (LE) of 0.57 and a lipophilic ligand efficiency (LLE) of 3.2, with a calculated partition coefficient (cLogP) of 1.7 [1]. Compared to the most potent fragment hit (Fragment 1), which has a higher LE (0.78) and LLE (4.9) but a lower cLogP (1.2), 1H-Benzimidazol-2-amine, 7-chloro-1-methyl- offers a distinct balance of polarity and lipophilicity that may influence membrane permeability and off-target promiscuity in subsequent lead optimization [1].

Ligand Efficiency Physicochemical Properties Fragment-Based Lead Discovery

X-Ray Crystallographic Binding Mode: Structural Differentiation from Unbound or Non-Specific Analogs

An X-ray co-crystal structure of the compound bound to the PRMT5/MTA complex has been solved at 2.61 Å resolution (PDB ID: 8CTB) [1][2]. This structure reveals the precise binding pose of the 7-chloro-1-methyl-1H-benzimidazol-2-amine scaffold, including key interactions with the protein and the co-factor MTA [1]. In contrast, many in-class benzimidazole analogs lack experimental structural data, leaving their binding mode ambiguous and hindering rational, structure-guided optimization [3].

X-Ray Crystallography Structure-Based Drug Design PRMT5

Procurement-Driven Application Scenarios for 1H-Benzimidazol-2-amine, 7-chloro-1-methyl- (CAS 945021-15-8)


Fragment-Based Lead Discovery (FBLD) Campaigns Targeting PRMT5/MTA

This compound is ideally suited as a validated fragment hit for initiating FBLD campaigns against the PRMT5/MTA complex [1]. Its moderate affinity (KD = 12.0 μM) and defined binding mode (PDB: 8CTB) provide a solid foundation for fragment elaboration strategies aimed at improving potency while maintaining ligand efficiency [1]. Researchers can leverage the existing X-ray structure to guide rational design of analogs with enhanced interactions [2].

Structure-Activity Relationship (SAR) Studies for Benzimidazole Scaffold Optimization

Due to the availability of high-resolution structural data, this compound serves as an excellent chemical probe for dissecting the SAR of the benzimidazole core in the context of PRMT5 inhibition [1]. By comparing the binding pose and potency of 1H-Benzimidazol-2-amine, 7-chloro-1-methyl- with other fragment hits (e.g., Fragment 1, KD = 0.74 μM), medicinal chemists can identify key pharmacophoric elements responsible for enhanced affinity [1].

Computational Chemistry and Virtual Screening Benchmarking

The compound's well-characterized binding mode and affinity data (KD = 12.0 μM) make it a robust reference ligand for validating computational models, including molecular docking, free energy perturbation (FEP), and machine learning-based scoring functions [1]. Its moderate potency and clear structural data allow for meaningful benchmarking of predictive algorithms in the challenging PRMT5/MTA target space [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Benzimidazol-2-amine, 7-chloro-1-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.